N-cyclopropyl-1'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide
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Description
The compound “N-cyclopropyl-1’-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,4’-bipiperidine-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including a cyclopropyl group, a thiazole ring, and a bipiperidine moiety .
Molecular Structure Analysis
The molecule contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It also features a bipiperidine structure, which consists of two piperidine rings connected by a single bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the thiazole ring might undergo electrophilic substitution at the C-5 position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the thiazole ring might make the compound slightly soluble in water and soluble in alcohol and ether .Mechanism of Action
Future Directions
Future research could focus on exploring the potential applications of this compound, particularly given the biological activities associated with thiazole-containing compounds . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.
Properties
IUPAC Name |
N-cyclopropyl-1-[1-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4OS/c1-14-15(2)26-19(21-14)13-23-10-7-18(8-11-23)24-9-3-4-16(12-24)20(25)22-17-5-6-17/h16-18H,3-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKGGBMYFICRAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CN2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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